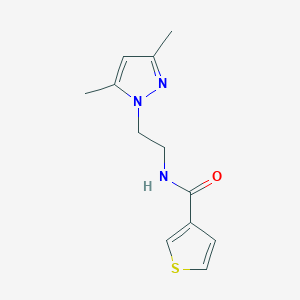

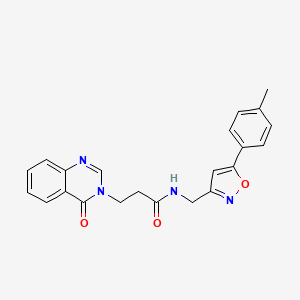

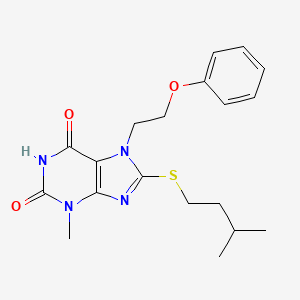

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide is a synthetic molecule that appears to be related to a class of compounds with potential antitumor activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its analysis.

Synthesis Analysis

The synthesis of related heteroaromatic compounds involves the formation of key intermediates such as diazonium salts and thioacylhydrazones, which are then further manipulated to create the desired molecular structures. For instance, the synthesis of various 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with different substituents has been reported, which involves the use of diazonium salts prepared from aminoazonafides . Similarly, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved starting with a thioacylhydrazone via cyclization of an acetylamino thioacylhydrazone . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques are crucial for confirming the composition and structure of synthesized compounds. The presence of an N,O-bidentate directing group in a related compound suggests potential for metal-catalyzed C–H bond functionalization reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and functional group transformations. For example, the intramolecular cyclization of N-(2-ethenylbenzoyl)-N,2-dimethylbenzamide derivatives leads to the formation of N-methyl-3-(2-ethenylphenyl)-1(2H)-isoquinolones, which are key models for the elaboration of more complex molecular skeletons . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the nature of their substituents. Quantitative structure-activity relationship (QSAR) studies have shown significant correlations between the DNA binding strength of azonafides and their toxicity to tumor cells, as well as between lipophilicity and cytotoxicity for certain substituted azonafides . These findings suggest that the physical and chemical properties of this compound could be similarly analyzed to predict its biological activity.

Scientific Research Applications

Sigma-2 Receptor Probes

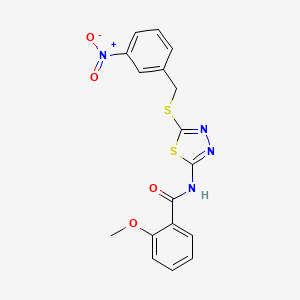

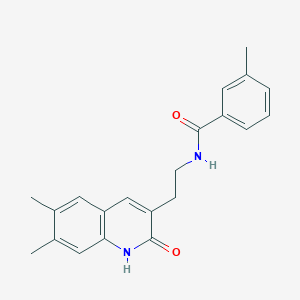

N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide analogues, including a closely related compound, have been synthesized and evaluated for their binding to sigma-2 (σ2) receptors in vitro. These studies have led to the identification of a ligand ([3H]RHM-1) with high affinity for σ2 receptors, demonstrating a dissociation constant significantly lower than that of its analogues, making it a useful tool for studying σ2 receptors (Xu et al., 2005).

Cellular Proliferation in Tumors

The compound has been studied for its ability to image tumor proliferation by PET in patients with newly diagnosed malignant neoplasms, including lymphoma, breast cancer, and head and neck cancer. The research focused on the evaluation of safety, dosimetry, and the feasibility of using this compound for PET imaging, correlating tumor uptake with proliferation markers. This study underscores the compound's potential in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

Synthetic Chemistry Applications

Research on the synthetic applications of related compounds includes the development of novel synthetic routes and methodologies. For example, the synthesis of dimethyl dicarbamates derived from tetrahydroquinolines and dihydronaphthoxazole, as well as the development of a practical and scalable synthetic route to specific monophosphate inhibitors, highlights the compound's relevance in medicinal chemistry and drug development processes (White & Baker, 1990); (Yoshida et al., 2014).

properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-13-5-4-6-16(9-13)20(24)22-8-7-17-12-18-10-14(2)15(3)11-19(18)23-21(17)25/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEYPTSVWLNXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)